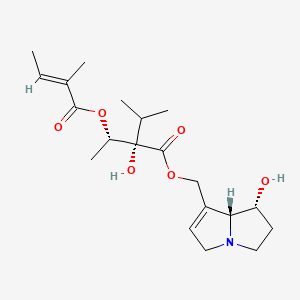

Acetylheliosupin

Übersicht

Beschreibung

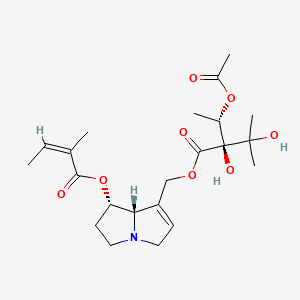

Acetylheliosupine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds known for their complex structures and diverse biological activities. These alkaloids are primarily found in plants and have been studied for their potential therapeutic applications as well as their toxicological effects .

Wissenschaftliche Forschungsanwendungen

Acetylheliosupine has been studied extensively for its interactions with acetylcholine-related enzymes and neuroreceptors. It has shown significant binding activities to muscarinic acetylcholine receptors and serotonin receptors, making it a compound of interest in neuropharmacology . Additionally, its potential as a chemical defense mechanism in plants against herbivores has been explored .

Wirkmechanismus

Target of Action

Acetylheliosupine primarily targets acetylcholine-related enzymes and neuroreceptors . It interacts with acetylcholine esterase (AChE), butyrylcholinesterase (BChE), choline acetyl transferase (ChAT), and neuroreceptors such as α1- and α2-adrenergic, nicotinergic (nACh), muscarinergic (mACh), and serotonin 2 (5-HT2) receptors .

Mode of Action

Acetylheliosupine exhibits significant binding activities to mACh and 5-HT2 receptors . It inhibits the specific binding of the radioligand [3H]quinuclidinyl benzilate (QNB) at the mAChR and the specific binding of the radioligand [3H]ketanserine at the 5-HT2R . This interaction with its targets leads to changes in neuronal signal transduction .

Biochemical Pathways

The interaction of Acetylheliosupine with its targets affects several molecular targets and biochemical pathways . It can modulate neuroreceptors and interfere with neuronal signal transduction . This interference could mediate adverse physiological responses in herbivores and contribute to chemical defense in plants and animals against herbivores and predators .

Result of Action

The result of Acetylheliosupine’s action is the modulation of neuroreceptors and interference with neuronal signal transduction . This can lead to adverse physiological responses in herbivores . It also contributes to the chemical defense in plants and animals against herbivores and predators .

Biochemische Analyse

Biochemical Properties

Acetylheliosupine interacts with acetylcholine-related enzymes, such as acetylcholine esterase (AChE), butyrylcholinesterase (BChE), and choline acetyl transferase (ChAT) . It also shows significant binding activities to muscarinergic (mACh) and serotonin 2 (5-HT 2) receptors .

Cellular Effects

Given its interactions with acetylcholine-related enzymes and neuroreceptors, it may influence cell signaling pathways and cellular metabolism .

Molecular Mechanism

Acetylheliosupine binds to mACh and 5-HT 2 receptors, potentially modulating neuronal signal transduction . This could mediate adverse physiological responses in herbivores and contribute to chemical defense in plants .

Metabolic Pathways

Given its interactions with acetylcholine-related enzymes, it may be involved in the metabolism of acetylcholine .

Vorbereitungsmethoden

The synthesis of acetylheliosupine typically involves the acetylation of heliosupine, another pyrrolizidine alkaloid. The process includes the use of acetic anhydride as the acetylating agent under controlled conditions to ensure the selective acetylation of the hydroxyl group

Analyse Chemischer Reaktionen

Acetylheliosupine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of N-oxides, which are common derivatives of pyrrolizidine alkaloids.

Reduction: Reduction reactions can convert acetylheliosupine back to its parent compound, heliosupine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically N-oxides and deacetylated derivatives .

Vergleich Mit ähnlichen Verbindungen

Acetylheliosupine is similar to other pyrrolizidine alkaloids such as heliosupine, echimidine, and monocrotaline . its unique acetyl group allows it to interact differently with molecular targets, potentially offering distinct therapeutic benefits. For example, acetylheliosupine has shown higher binding affinity to certain neuroreceptors compared to its non-acetylated counterparts .

Similar compounds include:

- Heliosupine

- Echimidine

- Monocrotaline

- Senecionine

- Seneciphylline

Eigenschaften

IUPAC Name |

[(7S,8S)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-[(1S)-1-acetyloxyethyl]-2,3-dihydroxy-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO8/c1-7-13(2)19(25)31-17-9-11-23-10-8-16(18(17)23)12-29-20(26)22(28,21(5,6)27)14(3)30-15(4)24/h7-8,14,17-18,27-28H,9-12H2,1-6H3/b13-7-/t14-,17-,18-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYJPODIMQKZHJ-ZUFLKMKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)OC(=O)C)(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1CCN2[C@H]1C(=CC2)COC(=O)[C@]([C@H](C)OC(=O)C)(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31514-30-4 | |

| Record name | Cynoglossophine acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031514304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

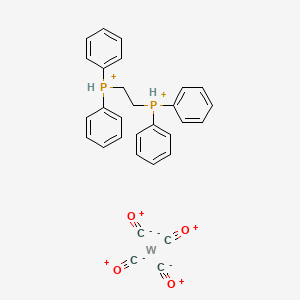

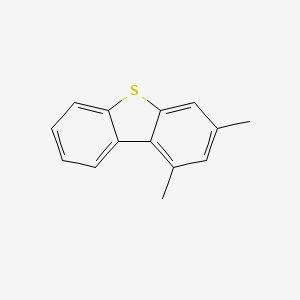

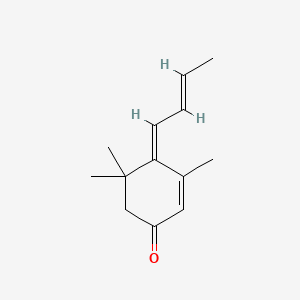

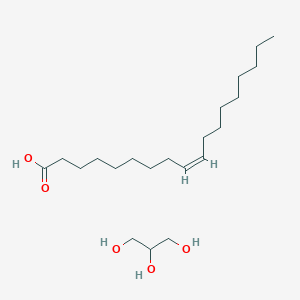

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

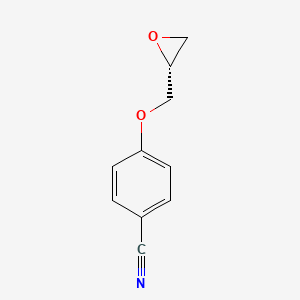

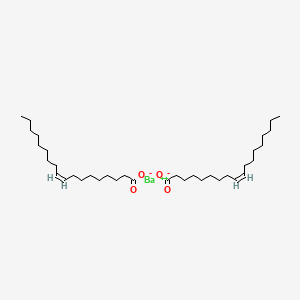

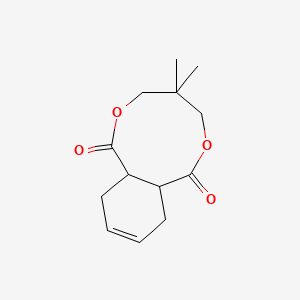

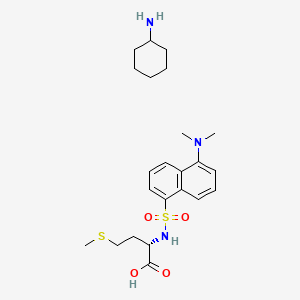

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(E)-octadec-9-enoyl]oxypropyl (E)-octadec-9-enoate](/img/structure/B1609194.png)

![[(E)-2-cyanoethenyl]azanium;prop-2-enoic acid](/img/structure/B1609197.png)

![2,4-Diisocyanato-1-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1609200.png)